Cas no 856371-60-3 (2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol)

2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol is a brominated thiophene derivative featuring an ethanolamine functional group. This compound is of interest in medicinal and organic chemistry due to its versatile reactivity, particularly as a building block for the synthesis of pharmacologically active molecules. The presence of the bromine atom at the 5-position of the thiophene ring enhances its utility in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating further structural modifications. The ethanolamine moiety contributes to solubility in polar solvents and potential biological interactions, making it valuable in drug discovery and material science applications. Its well-defined structure ensures consistent performance in synthetic pathways.
2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol structure
856371-60-3 structure
Product Name:2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol
CAS No:856371-60-3
MF:C7H10BrNOS
MW:236.129399776459
CID:4660727
PubChem ID:28833056
Update Time:2025-06-08

2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Ethanol, 2-[[(5-bromo-2-thienyl)methyl]amino]-
    • 2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol
    • Inchi: 1S/C7H10BrNOS/c8-7-2-1-6(11-7)5-9-3-4-10/h1-2,9-10H,3-5H2
    • InChI Key: CNISODFPQPLXRM-UHFFFAOYSA-N
    • SMILES: C(O)CNCC1SC(Br)=CC=1

2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol Pricemore >>

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Additional information on 2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol

Introduction to 2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol (CAS No. 856371-60-3)

2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 856371-60-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural motif, has garnered attention due to its potential applications in drug discovery and development. The presence of a 5-bromothiophen-2-yl moiety and an aminoethyl side chain contributes to its distinct chemical properties, making it a valuable scaffold for synthesizing novel bioactive molecules.

The compound's structure combines the versatility of thiophene derivatives with the functionalizing capabilities of amino groups. Thiophene-based compounds are widely recognized for their role in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents. The introduction of a bromine atom at the 5-position of the thiophene ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug design.

The methylamino substituent in 2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol adds another layer of chemical diversity, enabling interactions with biological targets through hydrogen bonding or ionic interactions. This feature is particularly advantageous in designing molecules that require specific binding affinities to biological receptors or enzymes. The compound's solubility profile and stability under various conditions also make it a promising candidate for further exploration in pharmaceutical formulations.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol and biological targets. Studies using molecular dynamics simulations have revealed that the compound can effectively interact with proteins involved in metabolic pathways relevant to diseases such as diabetes and cancer. These insights have guided the optimization of synthetic routes to enhance potency and selectivity.

In the context of drug development, the synthesis of 2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol has been refined through multi-step organic transformations. Key steps include nucleophilic substitution reactions to introduce the amino group, followed by protection-deprotection strategies to control reactivity. The use of palladium catalysts in cross-coupling reactions has been particularly effective in constructing the desired thiophene-based core. These synthetic methodologies align with modern green chemistry principles, emphasizing efficiency and minimal waste generation.

The pharmacological potential of 2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol has been explored through in vitro assays targeting enzymes such as kinases and phosphodiesterases. Preliminary results suggest that derivatives of this compound exhibit inhibitory activity against several disease-related targets, warranting further investigation into their therapeutic efficacy. Additionally, the compound's ability to cross the blood-brain barrier has been assessed, indicating its potential for treating central nervous system disorders.

The role of 5-bromothiophen-2-yl groups in medicinal chemistry cannot be overstated. These motifs have been successfully incorporated into a wide range of drugs due to their ability to modulate electronic properties and influence binding kinetics. The bromine atom serves as a versatile handle for further derivatization, allowing chemists to fine-tune the pharmacological profile of molecules. This flexibility has been exploited in designing inhibitors targeting protein-protein interactions, which are crucial for regulating cellular processes.

Future research directions for 2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol include exploring its role in combination therapies and investigating its mechanisms of action at a molecular level. Advances in techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will provide detailed structural insights into how this compound interacts with biological targets. These structural details are essential for rational drug design and optimizing lead compounds for clinical trials.

The synthesis and characterization of 2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol also highlight the importance of collaboration between synthetic chemists, pharmacologists, and bioinformaticians. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify promising candidates more efficiently. This interdisciplinary approach is critical for addressing complex diseases that require multifaceted therapeutic strategies.

In conclusion, 2-{(5-Bromothiophen-2-yl)methylamino}ethan-1-ol (CAS No. 856371-60-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of a 5-bromothiophenyl moiety with an aminoethyl side chain provides a versatile scaffold for drug discovery, while recent research highlights its promise in treating various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing next-generation therapeutics.

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